molecular formula C13H24N2O3 B13335441 tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B13335441
M. Wt: 256.34 g/mol
InChI Key: IFLCKULCIFZRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[25]octane-5-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of functional groups such as the amino and hydroxymethyl groups. Reaction conditions may vary, but common methods include the use of protecting groups, selective functionalization, and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure provides rigidity and specificity in binding to target molecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate include other spirocyclic amines and hydroxymethyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The unique combination of the spirocyclic core with amino and hydroxymethyl groups in this compound sets it apart, providing distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 8-amino-2-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-5-4-10(14)13(8-15)6-9(13)7-16/h9-10,16H,4-8,14H2,1-3H3

InChI Key

IFLCKULCIFZRDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2(C1)CC2CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.